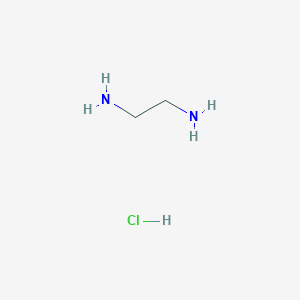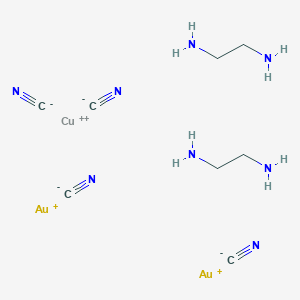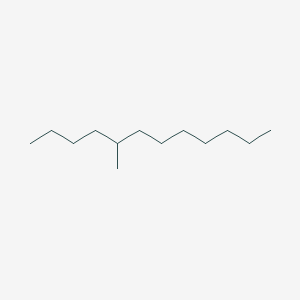
5-Methyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldodecane is a branched alkane with the chemical formula C13H28. It is a colorless liquid with a boiling point of 215°C and a molecular weight of 184.37 g/mol. This compound has been widely used in various scientific research applications due to its unique properties and characteristics.
Mechanism Of Action
The mechanism of action of 5-Methyldodecane is not fully understood. However, it is believed that this compound acts as a surfactant, which reduces the surface tension between two immiscible liquids. This property makes it an ideal solvent for various organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Methyldodecane are not well studied. However, it is believed that this compound is relatively non-toxic and has low acute toxicity. It is not known to cause any adverse effects on human health.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Methyldodecane in lab experiments include its ability to dissolve various organic compounds, its relatively low toxicity, and its availability. However, the limitations of using this compound include its high boiling point, which makes it difficult to remove from reaction mixtures, and its relatively low solubility in water.
Future Directions
There are several future directions for the use of 5-Methyldodecane in scientific research. One possible direction is to investigate its use as a solvent for various organic reactions, including polymerization reactions. Another possible direction is to study its use as a fuel additive for alternative fuels, such as biofuels. Moreover, it is also possible to explore its use as a surfactant in various industrial applications, including the production of detergents and emulsions.
Conclusion:
In conclusion, 5-Methyldodecane is a unique compound with various scientific research applications. Its ability to dissolve various organic compounds, low toxicity, and availability make it an ideal solvent for various organic reactions. However, its high boiling point and low solubility in water limit its use in certain applications. Further research is needed to fully understand the mechanism of action and potential future directions for this compound.
Synthesis Methods
The synthesis of 5-Methyldodecane can be achieved by several methods, including catalytic hydrogenation of 5-Methyldodecene, isomerization of 4-Methyldodecane, and alkylation of 1-Dodecene with methanol. Among these methods, the catalytic hydrogenation of 5-Methyldodecene is the most commonly used method.
Scientific Research Applications
5-Methyldodecane has been extensively used in various scientific research applications, including organic synthesis, material science, and petroleum industry. It is commonly used as a solvent for various organic compounds, including resins, waxes, and oils. Moreover, it is also used as a fuel additive to improve the performance of gasoline and diesel engines.
properties
CAS RN |
17453-93-9 |
|---|---|
Product Name |
5-Methyldodecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
5-methyldodecane |
InChI |
InChI=1S/C13H28/c1-4-6-8-9-10-12-13(3)11-7-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
NVINYZLICSJRSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)CCCC |
Canonical SMILES |
CCCCCCCC(C)CCCC |
synonyms |
5-Methyldodecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



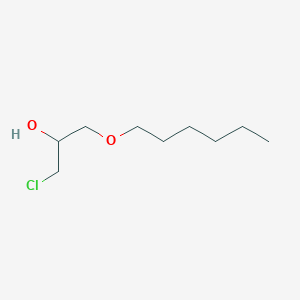
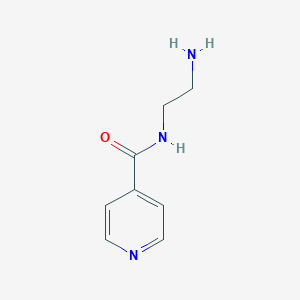
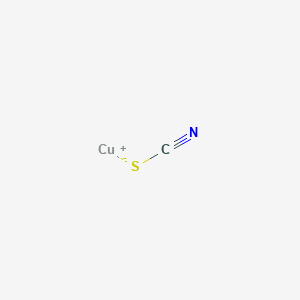

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

